molecular formula C17H25NO2 B5858966 1-[(4-isopropylphenoxy)acetyl]azepane

1-[(4-isopropylphenoxy)acetyl]azepane

Cat. No. B5858966
M. Wt: 275.4 g/mol
InChI Key: NBQFZLKWNVRJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropylphenoxy)acetyl]azepane is a chemical compound that belongs to the class of azepanes. It is also known as IPA-Azepane and is widely used in scientific research applications. This compound is synthesized through a specific method and has a mechanism of action that is of interest to researchers. In

Mechanism of Action

The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]azepane is not well understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, the compound has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-isopropylphenoxy)acetyl]azepane in lab experiments is its relative ease of synthesis. Additionally, the compound has been shown to have a number of interesting biochemical and physiological effects, which make it a promising candidate for further study. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for the study of 1-[(4-isopropylphenoxy)acetyl]azepane. One potential direction is to further explore its mechanism of action, in order to better understand how it exerts its effects. Additionally, the compound could be studied in more detail for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the compound could be studied in combination with other drugs, in order to determine whether it has synergistic effects that could be useful in the development of new drugs.

Synthesis Methods

The synthesis of 1-[(4-isopropylphenoxy)acetyl]azepane involves the reaction of 4-isopropylphenol with 1-bromoacetylazepane in the presence of a base. This reaction leads to the formation of this compound as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-[(4-isopropylphenoxy)acetyl]azepane is widely used in scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-14(2)15-7-9-16(10-8-15)20-13-17(19)18-11-5-3-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQFZLKWNVRJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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